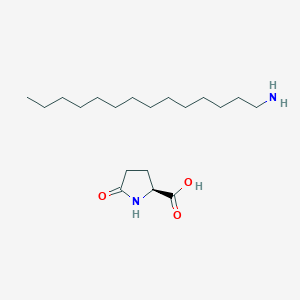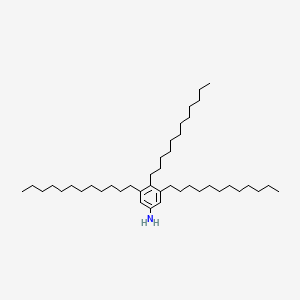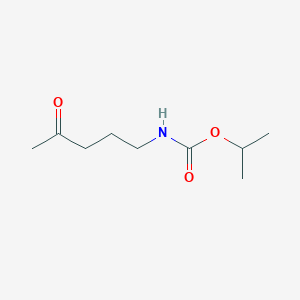
Phosphoric acid--2-propylheptan-1-ol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid–2-propylheptan-1-ol (1/1) is a chemical compound formed by the reaction of phosphoric acid with 2-propylheptan-1-ol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2-propylheptan-1-ol typically involves the esterification of phosphoric acid with 2-propylheptan-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of phosphoric acid–2-propylheptan-1-ol may involve continuous processes where phosphoric acid and 2-propylheptan-1-ol are fed into a reactor. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid–2-propylheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphorous-containing compounds.
Substitution: The hydroxyl group in 2-propylheptan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid esters, while reduction could produce phosphorous-containing alcohols or other derivatives.
Aplicaciones Científicas De Investigación
Phosphoric acid–2-propylheptan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of phosphoric acid–2-propylheptan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used, such as in therapeutic applications or biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another ester of phosphoric acid with similar properties and applications.
H-Phosphonates: Compounds containing the H–P=O structural motif, used in various chemical reactions and applications.
Uniqueness
Phosphoric acid–2-propylheptan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
873779-52-3 |
|---|---|
Fórmula molecular |
C10H25O5P |
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
phosphoric acid;2-propylheptan-1-ol |
InChI |
InChI=1S/C10H22O.H3O4P/c1-3-5-6-8-10(9-11)7-4-2;1-5(2,3)4/h10-11H,3-9H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
VMFRWCRGPGTJHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CCC)CO.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)
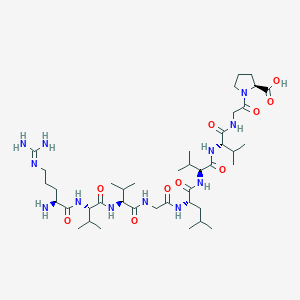



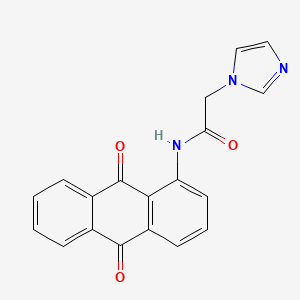
![(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid](/img/structure/B12597369.png)
